Luzopeptin C Exhibits Weaker DNA Binding Affinity Compared to Echinomycin and Triostin A
Luzopeptin C binds DNA less tightly than the structurally related quinoxaline antibiotics echinomycin and triostin A. While echinomycin and triostin A are known for their high-affinity bisintercalation, studies confirm that the luzopeptin family, including Luzopeptin C, demonstrates reduced binding affinity [1]. This difference is critical for researchers studying DNA-binding mechanics, as the weaker affinity of Luzopeptin C allows for the study of dynamic interactions that might be obscured by the tighter, less reversible binding of echinomycin [1].
| Evidence Dimension | DNA Binding Affinity (Relative) |
|---|---|
| Target Compound Data | Luzopeptin C exhibits weaker DNA binding relative to quinoxaline antibiotics [1]. |
| Comparator Or Baseline | Echinomycin and Triostin A, which exhibit high-affinity bisintercalation [1]. |
| Quantified Difference | Luzopeptin C binds DNA less tightly (qualitative observation from comparative footprinting and mobility shift assays) [1]. |
| Conditions | DNAaseI and micrococcal nuclease footprinting experiments on defined DNA fragments [1]. |
Why This Matters
The weaker DNA affinity of Luzopeptin C makes it a more suitable tool for studying reversible DNA binding dynamics compared to the nearly irreversible binding of echinomycin.
- [1] Bailly, C., et al. DNA recognition by quinoline antibiotics: use of base-modified DNA molecules to investigate determinants of sequence-specific binding of luzopeptin. Nucleosides, Nucleotides & Nucleic Acids, 2000, 19(8), 1337-1353. View Source
